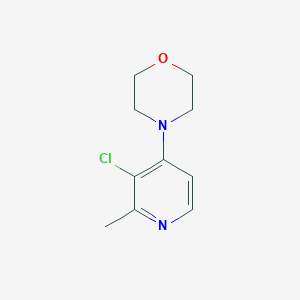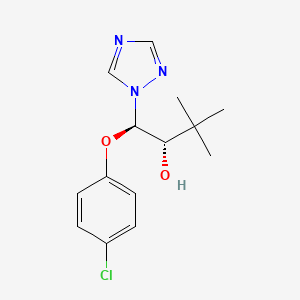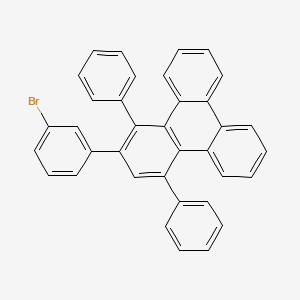
2-Bromo-4-chloro-3-cyanobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-3-cyanobenzoic acid is an organic compound with the molecular formula C8H3BrClNO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and cyano groups on the benzene ring. This compound is used as an intermediate in the synthesis of various organic molecules and has applications in the pharmaceutical and agrochemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-cyanobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination and chlorination of a suitable benzoic acid derivative, followed by the introduction of the cyano group. For example, the synthesis might start with 4-chlorobenzoic acid, which undergoes bromination using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3). The resulting 2-bromo-4-chlorobenzoic acid is then subjected to a cyanation reaction using a cyanide source such as copper(I) cyanide (CuCN) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of solvents and catalysts that enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloro-3-cyanobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoic acid moiety can be further oxidized to form more complex carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used for the reduction of the cyano group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Reduction: Products include amine derivatives of the original compound.
Oxidation: Products include more oxidized forms of the benzoic acid moiety.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-3-cyanobenzoic acid has several applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds that can be used in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-3-cyanobenzoic acid depends on the specific application and the target molecule it interacts with. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity and preventing the enzyme from catalyzing its substrate. The presence of the bromine, chlorine, and cyano groups can enhance the binding affinity and specificity of the compound for its target enzyme .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-cyanobenzoic acid: Similar structure but lacks the chlorine atom.
4-Bromo-2-chloro-3-cyanobenzoic acid: Similar structure but with different positions of the substituents.
3-Bromo-4-cyanobenzoic acid: Similar structure but lacks the chlorine atom.
Uniqueness
2-Bromo-4-chloro-3-cyanobenzoic acid is unique due to the specific arrangement of the bromine, chlorine, and cyano groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H3BrClNO2 |
|---|---|
Peso molecular |
260.47 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-3-cyanobenzoic acid |
InChI |
InChI=1S/C8H3BrClNO2/c9-7-4(8(12)13)1-2-6(10)5(7)3-11/h1-2H,(H,12,13) |
Clave InChI |
QZCBVSJTUFTQEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)O)Br)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methylfuro[3,4-d]pyrimidine-5,7-dione](/img/structure/B13109492.png)









